9-benzyl-6-chloro-9H-purine
Overview
Description
Synthesis Analysis
The synthesis of 9-benzyl-6-chloro-9H-purine and its derivatives involves various chemical strategies, including N-alkylation or N-arylation of the purine ring, followed by Stille coupling to introduce substituents at specific positions. Such methodologies have been employed to explore the antimycobacterial activities of these compounds, with variations in the substituents leading to differences in biological activity (Bakkestuen, Gundersen, & Utenova, 2005).
Molecular Structure Analysis
The molecular structure of 9-benzyl-6-chloro-9H-purine derivatives has been studied extensively to understand their biological activities. X-ray crystallography and other spectroscopic methods have been used to elucidate their conformations, revealing how different substituents affect the overall molecular architecture and, consequently, their chemical and biological properties.
Chemical Reactions and Properties
9-benzyl-6-chloro-9H-purine undergoes various chemical reactions, including hydrolysis and alcoholysis, under specific conditions. The presence of the 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst has shown to facilitate these reactions, leading to the formation of derivatives with potential biological activities (Linn, McLean, & Kelley, 1994).
Physical Properties Analysis
The physical properties of 9-benzyl-6-chloro-9H-purine, including its solubility, melting point, and stability, play a crucial role in its application in various scientific fields. These properties are influenced by the molecular structure and the nature of substituents attached to the purine ring.
Chemical Properties Analysis
The chemical properties of 9-benzyl-6-chloro-9H-purine, such as its reactivity with different chemical reagents and its behavior under various chemical conditions, are key to its utility in synthesis and medicinal chemistry. Studies have shown that specific modifications to the purine ring can significantly alter its chemical properties, leading to compounds with varied biological activities.
- Bakkestuen, A. K., Gundersen, L., & Utenova, B. T. (2005). Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines. Journal of Medicinal Chemistry, 48(7), 2710-23. Link to study.
- Linn, J. A., McLean, E. W., & Kelley, J. L. (1994). 1,4-Diazabicyclo[2.2.2]octane (DABCO)-catalysed hydrolysis and alcoholysis reactions of 2-amino-9-benzyl-6-chloro-9H-purine. Journal of The Chemical Society, Chemical Communications, 913-914. Link to study.
Scientific Research Applications
1. Direct Regioselective C-H Cyanation of Purines
- Application Summary: This research developed a direct regioselective C-H cyanation of purines through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H). In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .
- Methods of Application: The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an SN2Ar process with KCN .
- Results or Outcomes: The reaction proceeded smoothly to afford the desired 8-cyanoproduct 2a, whose structure was verified by both 1H NMR with the signal loss of 8-H at 8.0 ppm and single crystal XRD .
2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives
- Application Summary: A series of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential role as antitumor agents .
- Methods of Application: Twelve compounds were obtained by a three-step synthetic procedure using microwave irradiation in a pivotal step .
- Results or Outcomes: All compounds were evaluated in vitro to determine their potential effect on cell toxicity by the MTT method and flow cytometry analysis on four cancer cells lines and Vero cells. Three out of twelve compounds were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .
3. Building Block in Chemical Synthesis
- Application Summary: 6-Chloropurine, which includes 9-benzyl-6-chloro-9H-purine, is used as a building block in chemical synthesis .
- Methods of Application: It is used as an intermediate in the preparation of 9-alkylpurines and 6-mercaptapurine .
- Results or Outcomes: The product has been found to have antitumor activities .
4. Anticonvulsant Agents
- Application Summary: Compounds that contain a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine, which includes 9-benzyl-6-chloro-9H-purine, represent a new class of potent anticonvulsant agents .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These compounds have shown potent anticonvulsant activity against MES (Maximal Electroshock Seizure) .
5. Antitumor Activities
- Application Summary: 6-Chloropurine, which includes 9-benzyl-6-chloro-9H-purine, has been shown to have antitumor activities .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: 6-Chloropurine and azaserine have been shown to have synergic antitumor properties in a variety of mouse neoplasms when administered simultaneously .
6. Chemical Synthesis
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-benzyl-6-chloropurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEFCVAMNJICJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282397 | |
Record name | 9-benzyl-6-chloro-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-6-chloro-9H-purine | |
CAS RN |
1928-76-3 | |
Record name | 1928-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-benzyl-6-chloro-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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